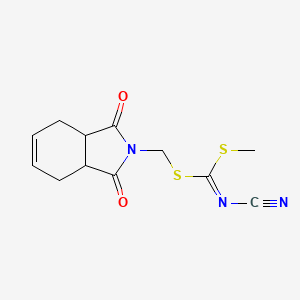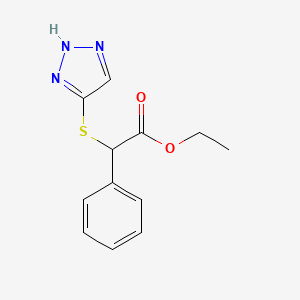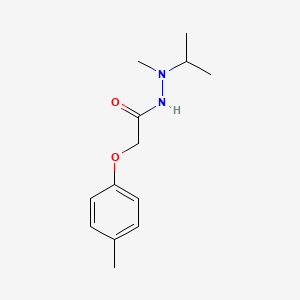
N-(4-chlorophenyl)-N'-(5-nitro-2-pyridinyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both chlorophenyl and nitropyridinyl groups in its structure suggests potential biological activity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea typically involves the reaction of 4-chloroaniline with 5-nitro-2-pyridinecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-(4-chlorophenyl)-N’-(5-amino-2-pyridinyl)urea.
Substitution: Formation of N-(4-substituted phenyl)-N’-(5-nitro-2-pyridinyl)urea derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the nitro group suggests potential involvement in redox reactions, which could influence cellular processes.
相似化合物的比较
N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea can be compared with other urea derivatives such as:
N-(4-chlorophenyl)-N’-(2-pyridinyl)urea: Lacks the nitro group, which may result in different biological activity.
N-(4-nitrophenyl)-N’-(5-nitro-2-pyridinyl)urea: Contains an additional nitro group, potentially enhancing its reactivity and biological effects.
N-(4-methylphenyl)-N’-(5-nitro-2-pyridinyl)urea: The presence of a methyl group instead of chlorine may alter its chemical and biological properties.
Conclusion
N-(4-chlorophenyl)-N’-(5-nitro-2-pyridinyl)urea is a versatile compound with potential applications in various scientific fields Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activity
属性
分子式 |
C12H9ClN4O3 |
|---|---|
分子量 |
292.68 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-3-(5-nitropyridin-2-yl)urea |
InChI |
InChI=1S/C12H9ClN4O3/c13-8-1-3-9(4-2-8)15-12(18)16-11-6-5-10(7-14-11)17(19)20/h1-7H,(H2,14,15,16,18) |
InChI 键 |
NFTUWVYXQIPKAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[5-(4-chlorophenyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B13376452.png)
![N,N-diethyl-N-{[6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine](/img/structure/B13376453.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)



![N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13376480.png)

acetate](/img/structure/B13376489.png)
![1-(3-chlorobenzyl)-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376492.png)

![2-(4-Bromophenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B13376515.png)
![N-[4-(allyloxy)-3-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B13376525.png)
